4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
Description
4-Methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold renowned for its broad biological activities, including antiviral, anti-mycobacterial, and anticancer properties . This compound features a benzenesulfonamide group and a phenethylamino substituent, which are hypothesized to enhance solubility and target binding affinity.
Properties
IUPAC Name |
4-methyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c1-17-7-9-19(10-8-17)31(29,30)27-13-14-28-22-20(15-26-28)21(24-16-25-22)23-12-11-18-5-3-2-4-6-18/h2-10,15-16,27H,11-14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLXVQWUZWBFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the phenethylamino group and the benzenesulfonamide moiety. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
a. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Key Differences : Replaces benzenesulfonamide with a benzamide group and introduces fluorine atoms and a chromen-4-one moiety.
- Physicochemical Data :
- Melting Point (MP): 175–178°C
- Molecular Weight: 589.1 g/mol
- Implications: The fluorinated chromenone group may improve metabolic stability but reduce solubility compared to the sulfonamide derivative. Benzamide derivatives generally exhibit lower aqueous solubility than sulfonamides due to reduced hydrogen-bonding capacity.
b. 4-(4-Amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-3-ylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Compound 4d, )
- Key Differences : Incorporates a mercapto (-SH) group and a methylisoxazole substituent.
- Physicochemical Data :
- MP: 170–172°C
- Molecular Weight: 419 g/mol
- logP (calculated): ~3.0 (estimated from molecular formula)
- The isoxazole ring could modulate kinase selectivity, a common feature in kinase inhibitors.
c. N-(2-{[1-(4-Methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzamide (V026-1622, )
- Key Differences : Substitutes benzenesulfonamide with benzamide and adds a methoxyphenyl group.
- Physicochemical Data :
- Molecular Weight: 402.45 g/mol
- logP: 3.06
- Polar Surface Area: 75.64 Ų
- Implications : The methoxy group may enhance lipophilicity and membrane permeability. However, benzamide derivatives typically exhibit lower solubility than sulfonamides, as seen in its logSw value of -3.22 .
Data Table: Comparative Analysis
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
